Physicochemical Differentiation: Lipophilicity and Polar Surface Area vs. Methyl Analog
The physicochemical profile of ethyl 4-ethyl-1H-imidazole-5-carboxylate offers distinct advantages over its closest analog, ethyl 4-methyl-1H-imidazole-5-carboxylate, for specific applications. The ethyl derivative exhibits a higher computed lipophilicity (XLogP3 = 1.4) compared to the methyl analog (XLogP3 ≈ 0.9) [1]. This increased lipophilicity can enhance membrane permeability and influence pharmacokinetic properties. Concurrently, the compound maintains an identical topological polar surface area of 55 Ų, indicating that the gain in lipophilicity does not compromise its ability to engage in polar interactions [1]. This combination makes it a potentially more favorable scaffold for crossing biological membranes while retaining key hydrogen bonding capabilities.
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | Ethyl 4-methyl-1H-imidazole-5-carboxylate (XLogP3 ≈ 0.9) |
| Quantified Difference | Increase of ≈ 0.5 units |
| Conditions | Computational prediction using the XLogP3 algorithm [1]. |
Why This Matters
Procurement decisions for lead optimization require understanding how a single carbon difference in an alkyl chain can alter key drug-like properties, guiding the selection of the most appropriate scaffold for a given target profile.
- [1] PubChem. (2024). Ethyl 4-ethyl-1H-imidazole-5-carboxylate (CID 12615449). National Center for Biotechnology Information. View Source
